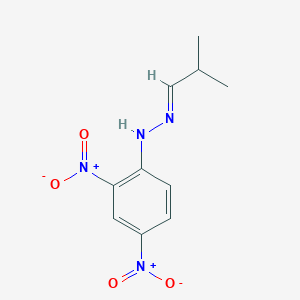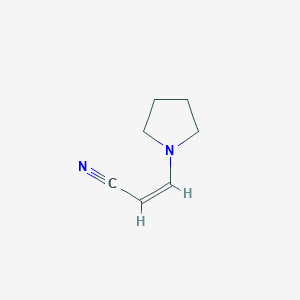
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, also known as PPEN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPEN is a nitrile derivative of pyrrolidine, a five-membered heterocyclic compound that is commonly found in natural products and pharmaceuticals. PPEN has been identified as a potential tool for studying the function of certain ion channels in the nervous system, and its synthesis and properties have been extensively studied.
作用機序
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile works by binding to the extracellular domain of ASIC channels, preventing the influx of ions and subsequent depolarization of the neuron. This mechanism of action is similar to other ASIC inhibitors, but (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to be more potent and selective than other compounds. The exact binding site and mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are still being studied, but it is clear that this compound has a unique ability to selectively block ASIC function.
生化学的および生理学的効果
The biochemical and physiological effects of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile are primarily related to its ability to block ASIC function. By inhibiting these channels, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to reduce pain sensation in animal models of chronic pain. Additionally, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have neuroprotective effects in models of stroke and epilepsy, suggesting that this compound may have therapeutic potential for a range of neurological disorders.
実験室実験の利点と制限
One advantage of using (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its high potency and selectivity for ASIC channels. This makes it a valuable tool for studying the function of these channels in various disease states. However, one limitation of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile is still being studied, so there may be other effects of this compound that are not yet fully understood.
将来の方向性
There are many potential future directions for research involving (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. One area of interest is the development of new ASIC inhibitors based on the structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile. By modifying the chemical structure of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, it may be possible to create new compounds with even greater potency and selectivity for ASIC channels. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile and its potential therapeutic applications in neurological disorders. Finally, there is a need for more studies on the safety and toxicity of (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile, particularly in the context of long-term use and potential clinical applications.
合成法
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile can be synthesized through a multi-step process involving the reaction of pyrrolidine with various reagents. One common method involves the reaction of pyrrolidine with acrylonitrile in the presence of a base catalyst, followed by purification and isolation of the desired product. Other methods involve the use of different reagents and reaction conditions, but all involve the conversion of pyrrolidine to the nitrile derivative.
科学的研究の応用
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used extensively in scientific research to study the function of certain ion channels in the nervous system. Specifically, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been shown to selectively block the function of the acid-sensing ion channel (ASIC), which plays a critical role in pain sensation and other physiological processes. By blocking ASIC function, (Z)-3-Pyrrolidin-1-ylprop-2-enenitrile has been used to study the role of these channels in various disease states, including chronic pain, epilepsy, and stroke.
特性
CAS番号 |
128957-41-5 |
|---|---|
製品名 |
(Z)-3-Pyrrolidin-1-ylprop-2-enenitrile |
分子式 |
C7H10N2 |
分子量 |
122.17 g/mol |
IUPAC名 |
(Z)-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-9-5-1-2-6-9/h3,7H,1-2,5-6H2/b7-3- |
InChIキー |
CVVPDNZTPNTUDH-CLTKARDFSA-N |
異性体SMILES |
C1CCN(C1)/C=C\C#N |
SMILES |
C1CCN(C1)C=CC#N |
正規SMILES |
C1CCN(C1)C=CC#N |
同義語 |
2-Propenenitrile,3-(1-pyrrolidinyl)-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



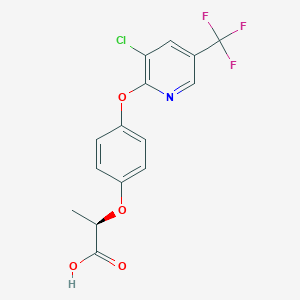
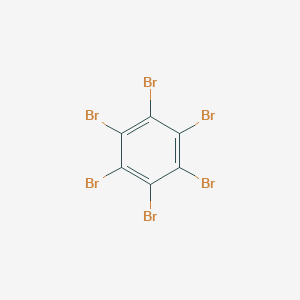
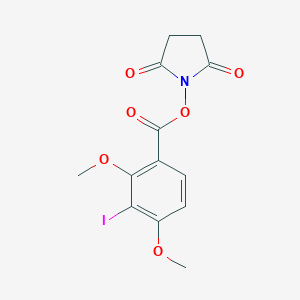
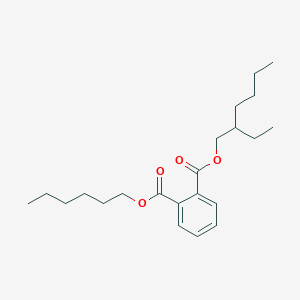
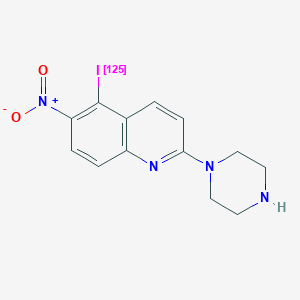
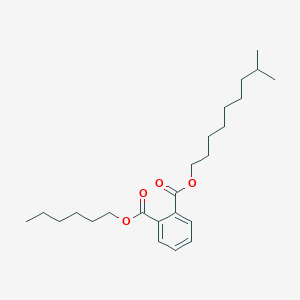
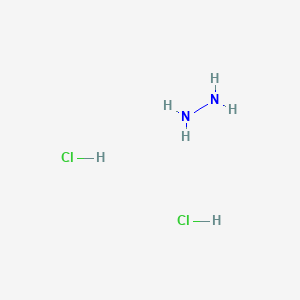
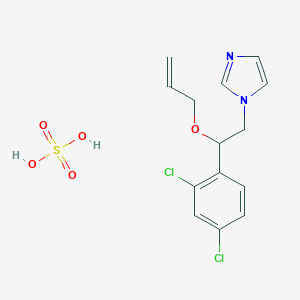
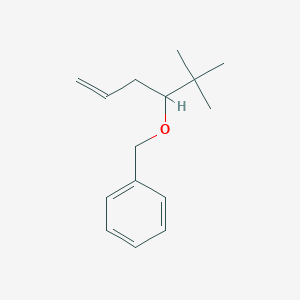
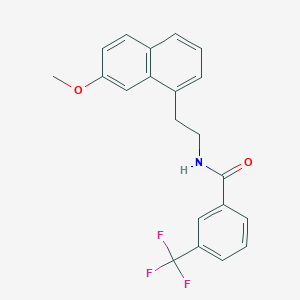
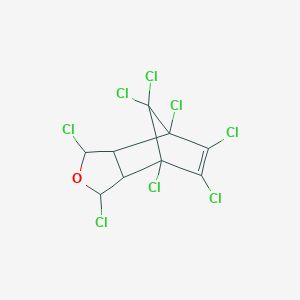
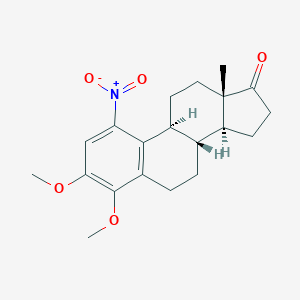
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
